5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Description
5-Bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is a halogenated pyridine derivative featuring a carboxamide group substituted with methoxy and methyl groups at the nitrogen atom. The compound’s structure combines bromine and chlorine substituents at the 5- and 6-positions of the pyridine ring, respectively, which may enhance its electronic and steric properties.
Properties
CAS No. |
1211591-58-0 |
|---|---|
Molecular Formula |
C8H8BrClN2O2 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or methyl iodide can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s analogs differ in substituent patterns, influencing solubility, stability, and reactivity. Key examples include:
Table 1: Substituent Comparison of Pyridine Derivatives
Key Observations :
- N-Substituent Impact : The N-methoxy-N-methyl group in the target compound likely improves solubility in polar solvents compared to the N-cyclopropyl group in its analog (C9H8BrClN2O) .
- Hydrogen Bonding : Compounds with hydroxyl or thioxo groups (e.g., ) exhibit higher melting points and stronger intermolecular interactions, whereas the target compound’s N-alkyl groups may reduce crystallinity.
Spectral and Analytical Data
- IR and NMR Trends :
- Mass Spectrometry : Halogenated analogs (e.g., ) exhibit characteristic isotopic patterns for Br/Cl, aiding structural confirmation.
Biological Activity
5-Bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula CHBrClNO and is derived from nicotinamide. Its synthesis typically involves several steps:
- Bromination : Nicotinamide is brominated using bromine or N-bromosuccinimide (NBS).
- Chlorination : The brominated intermediate undergoes chlorination with agents like thionyl chloride (SOCl).
- Methoxylation and Methylation : The final steps involve methoxylation and methylation using methanol and a suitable methylating agent such as dimethyl sulfate (DMS) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may inhibit enzymes related to cell proliferation, thereby exhibiting potential anticancer properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains:
- Antibacterial Activity : The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides .
- Antifungal Activity : It also exhibited antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties by targeting pathways associated with tumor growth. Notably, it has been explored for its effects on B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). Research indicates that compounds with similar structures can act as potent inhibitors of BCL6, suggesting a possible therapeutic avenue for this compound .
Study on Antimicrobial Efficacy
A comprehensive study examining the antibacterial and antifungal activities of various pyridine derivatives found that this compound exhibited moderate to good antimicrobial activity across multiple strains. The study systematically evaluated the structure-activity relationship (SAR) to identify key modifications that enhance efficacy .
Investigation into Anticancer Properties
Research focusing on the optimization of BCL6 inhibitors revealed that modifications similar to those present in this compound could lead to compounds with improved potency against DLBCL. These findings underscore the potential for this compound as a lead in anticancer drug development .
Comparative Analysis
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate to high (MIC values <0.02 mg/mL) | Moderate (MIC values <80 µM) | Promising (BCL6 inhibition) |
| Similar Pyridine Derivative A | High | Low | Moderate |
| Similar Pyridine Derivative B | Moderate | Moderate | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
